6-(3-methoxyphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(3-methoxyphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine. This hybrid structure is known for its diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with various electrophiles under different conditions. For example, the reaction with phenacyl bromides in ethanol under reflux conditions can yield the desired product . Another method involves the use of dibenzoylacetylene and triazole derivatives in a one-pot catalyst-free procedure at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxyphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
6-(3-methoxyphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate for the preparation of other heterocyclic compounds.
Medicine: Potential therapeutic agent for various diseases due to its diverse pharmacological activities.
Industry: May be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to various therapeutic effects . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity profile .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with different pharmacological properties.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: Yet another isomer with unique biological activities.
Uniqueness
6-(3-methoxyphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine stands out due to its specific substituents, which confer unique pharmacological properties. Its methoxyphenyl and methyl groups enhance its bioactivity and make it a promising candidate for further drug development .
Properties
Molecular Formula |
C12H12N4OS |
---|---|
Molecular Weight |
260.32 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C12H12N4OS/c1-8-13-14-12-16(8)15-11(7-18-12)9-4-3-5-10(6-9)17-2/h3-6H,7H2,1-2H3 |
InChI Key |
FDUAZVVQZGXCAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(CS2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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